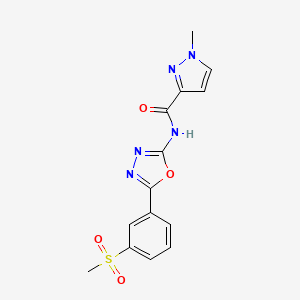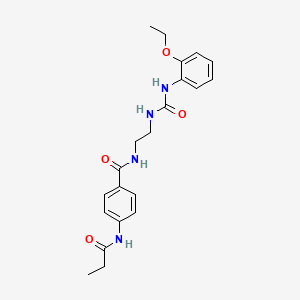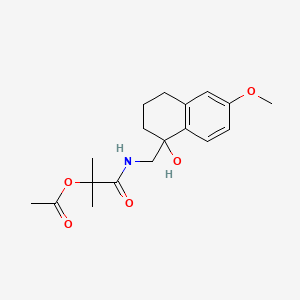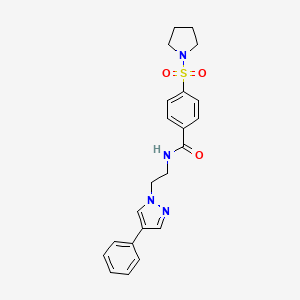
1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4S and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1-methyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is involved in various synthetic pathways leading to the creation of novel chemical entities. Its utility is demonstrated in the synthesis of dihydropyrazole derivatives, where it acts as a precursor in tandem reactions involving propargyl alcohol and N-sulfonylhydrazone, leading to the formation of 3,3-diarylacrylonitrile (Zhu et al., 2011). This method signifies its potential in constructing complex molecular frameworks efficiently.
Antimicrobial and Antiproliferative Activities
The compound exhibits foundational properties for developing carbonic anhydrase inhibitors, which are pivotal in designing therapeutics for various conditions. Novel metal complexes derived from this compound have shown significant inhibitory effects on human carbonic anhydrase isoenzymes, highlighting their potential as powerful inhibitors (Büyükkıdan et al., 2013). Additionally, its derivatives have been tested for antimicrobial activity, where certain sulfone-linked bis heterocycles demonstrated pronounced activity, indicating their potential in antimicrobial drug development (Padmavathi et al., 2008). Furthermore, pyrazole-sulfonamide derivatives synthesized from this compound have shown cell-selective effects against tumor cells, hinting at their utility in cancer therapy (Mert et al., 2014).
Insecticidal Applications
The structural motif of this compound has been utilized in the design of novel insecticides. Research into analogues containing 1,2,4-oxadiazole rings has led to compounds with potent insecticidal activities against Plutella xylostella, showcasing the chemical's relevance in agricultural pest control (Liu et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
The future research directions for this compound could involve further studies to understand its properties, potential applications, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential biological targets, and computational studies to predict its behavior .
properties
IUPAC Name |
1-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-19-7-6-11(18-19)12(20)15-14-17-16-13(23-14)9-4-3-5-10(8-9)24(2,21)22/h3-8H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKJGKZDAPSHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)




![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)

